3-phenyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
3-Phenyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazinone derivative characterized by a fused coumarin-oxazine scaffold. Its structure features a phenyl group at the 3-position and a pyridin-2-ylmethyl substituent at the 9-position.
Properties
IUPAC Name |
3-phenyl-9-(pyridin-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c26-22-18-9-10-21-19(13-25(15-28-21)12-17-8-4-5-11-24-17)23(18)27-14-20(22)16-6-2-1-3-7-16/h1-11,14H,12-13,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYPQOWTPWCOFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)OCN1CC5=CC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Properties and Characterization
The target compound consists of a chromeno[8,7-e]oxazin core structure with key substituents at positions 3 and 9. Understanding its structural and physicochemical properties is essential for developing effective synthesis strategies.
Physical and Chemical Properties
The compound possesses the following characteristics:
The compound's structure features three key components: a chromene core fused with an oxazine ring, a phenyl substituent at the 3-position, and a pyridin-2-ylmethyl group at the 9-position. This arrangement creates a molecule with potential hydrogen bond donor and acceptor sites, aromatic π-stacking capabilities, and a moderately rigid scaffold.
General Synthetic Approaches
Several synthetic strategies are applicable to chromeno[8,7-e]oxazin derivatives. These approaches can be adapted specifically for the preparation of 3-phenyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e]oxazin-4(8H)-one.
Cyclization of Phenolic Precursors
One fundamental approach involves the cyclization of appropriately substituted phenolic precursors, typically beginning with salicylaldehyde derivatives. This method provides a versatile platform for introducing the required substituents at specific positions of the target molecule.
Morpholine Enamine Condensation
The condensation of heterocyclic morpholine enamines with salicylaldehydes has proven effective for constructing related chromeno-heterocycles. As detailed in search result, Sliwa et al. demonstrated this approach for chromeno[3,2-c]pyridines, which can be adapted for our target compound:
"A condensation of morpholine enamine with salicylaldehyde in boiling hexane followed by the direct oxidation of intermediate... afforded chromeno[3,2-c]pyridine in 35% yield".
Specific Synthesis Methods for 3-phenyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e]oxazin-4(8H)-one
Based on the literature review and analysis of related synthetic protocols, the following methods are proposed for the specific preparation of 3-phenyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e]oxazin-4(8H)-one.
Method 1: Via Chalcone Intermediates
This method represents a modification of the approach reported for oxazinyl flavonoids in search result.
Synthetic Pathway
- Protection of 2,4-dihydroxyacetophenone using benzyl bromide
- Claisen-Schmidt condensation with benzaldehyde to form chalcone intermediate
- Oxidative cyclization to form the chromene scaffold
- Deprotection of the benzyl group
- Introduction of the pyridin-2-ylmethyl group at position 9
- Formation of the oxazine ring
The synthetic sequence follows this general scheme:
2,4-dihydroxyacetophenone → benzyl-protected intermediate → chalcone derivative →
7-benzyloxy flavonoid → 7-hydroxy flavonoid → target compound
Reaction Conditions and Optimization
Based on the information in search result, the following optimization parameters have been identified:
| Reaction Step | Original Conditions | Optimized Conditions | Yield Improvement |
|---|---|---|---|
| Chalcone Formation | Methanol, 25°C, 15h | Methanol, 65°C, 3h | 55% → 85% |
| Cyclization | I₂ catalysis, standard conditions | I₂ catalysis, modified conditions | Not specified |
| Deprotection | TFA/H₂SO₄ mixture | TFA/H₂SO₄ mixture with controlled temperature | Not specified |
"In order to improve the yield, the reaction temperature was raised to 65°C. Surprisingly, the yield was increased to 85%, and the reaction time was shortened to 3h".
Method 2: Direct Condensation with Pyridin-2-ylmethylamine
This method involves a more direct approach using pyridin-2-ylmethylamine as a key reagent.
Synthetic Pathway
The synthesis begins with the preparation of 7-hydroxy-4-methyl-coumarin-8-carbaldehyde according to established procedures, followed by reaction with pyridin-2-ylmethylamine and subsequent cyclization.
The general reaction sequence involves:
Coumarin-carbaldehyde derivative → Schiff base intermediate → cyclization →
target compound
Key Reaction Parameters
| Parameter | Condition | Impact on Synthesis |
|---|---|---|
| Solvent | Dichloromethane or THF | Affects solubility and reaction rate |
| Temperature | 25-80°C | Higher temperatures accelerate reaction but may cause side reactions |
| Catalyst | Lewis acid (e.g., ZrOCl₂·8H₂O) | Facilitates imine formation and cyclization |
| Reaction Time | 30 min to 4h | Depends on reagents and conditions |
Method 3: Modified Briet's Approach
This method is adapted from the synthesis of chromeno[3,2-c]pyridines reported by Briet et al..
Synthetic Strategy
"The chromeno[3,2-c]pyridine system was constructed in a two-step procedure from ethyl coumarin-3-carboxylates and 1-alkyl-4-piperidones. The Michael addition... and the subsequent cleavage of the resultant adduct by ammonia, generated from ammonium acetate or primary amines occurred when the reaction mixtures were heated with or without an alcohol solvent".
For our target compound, this approach can be modified using:
- Ethyl coumarin-3-carboxylate as the starting material
- Pyridin-2-ylmethylamine for introducing the required substituent
- Appropriate reagents for incorporating the phenyl group at position 3
Reaction Conditions
| Reagent/Condition | Specification | Function |
|---|---|---|
| Ethyl coumarin-3-carboxylate | Starting material | Provides chromene core |
| Pyridin-2-ylmethylamine | 1.1-1.5 equivalents | Introduces pyridin-2-ylmethyl group |
| Base | Sodium bicarbonate or potassium t-butoxide | Facilitates decarboxylation and cyclization |
| Solvent | Alcohol or alcohol/water mixture | Reaction medium |
| Temperature | Reflux conditions (78-120°C) | Enables completion of reaction |
Domino Reactions for Constructing the Oxazine Ring
Several domino reaction approaches can be employed for the construction of the oxazine ring in the target compound.
Tandem Imine Formation/Cyclization Sequence
As described in search result, tandem processes involving sequential reactions can efficiently construct complex heterocyclic systems:
"Bouchama et al. suggested... a one-pot synthesis of a novel series of chromenopyridodiazepinone with chromeno[3,2-c]pyridine moiety... The synthesis was based on the nucleophilic addition of ethane-1,2-diamine to (E,E)-3-[3-(2-hydroxyphenyl)-3-oxoprop-1-en-1-yl]-2-styrylchromones... Chromenopyridodiazepinone resulted from a tandem process involving the Michael addition of one amine group of ethane-1,2-diamine, the subsequent intramolecular heterocyclization through a 1,6-conjugate addition, and the final imine condensation".
For our target compound, a similar approach can be designed using pyridin-2-ylmethylamine in place of ethane-1,2-diamine, and appropriate precursors to introduce the phenyl substituent.
Comparative Analysis of Domino Reaction Approaches
| Approach | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Michael Addition/Cyclization | Enamine derivatives, hydroxyphenyl compounds | One-pot synthesis, fewer isolation steps | Requires precise control of reaction conditions |
| Imine Formation/C-C Coupling | Aminophenyl chromones, aromatic aldehydes | Fe³⁺-catalyzed, high atom economy | Requires inert atmosphere, specialized catalysts |
| Nucleophilic Addition/Heterocyclization | Hydroxyphenyl compounds, amines | Room temperature conditions, mild reagents | Potential regioselectivity issues |
Reaction Mechanism Analysis
Understanding the reaction mechanisms involved in the synthesis of 3-phenyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e]oxazin-4(8H)-one is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
Formation of the Chromene Core
The chromene core is typically formed through a condensation-cyclization sequence involving phenolic precursors. The mechanism involves:
- Nucleophilic attack by the phenolic oxygen
- Cyclization through an intramolecular process
- Dehydration to form the chromene ring system
Oxazine Ring Formation
The oxazine ring formation is a critical step involving:
- Formation of a carbamate intermediate
- Intramolecular cyclization
- Bond reorganization to establish the oxazine structure
This process resembles mechanisms described for related compounds in search result:
"The process for the preparation of a 1,4-dihydro-2H-3,1-benzoxazin-2-one... comprises: 1) adding 4-nitrophenyl chloroformate in batches to a stirring mixture of an amino alcohol... to produce a carbamate intermediate; 2) stirring the reaction mixture at about 20°C to about 25°C for about 2 hours to complete the formation of the carbamate intermediate; 3) quenching the reaction with an aqueous KOH to a pH of about 11 and adding water to produce a biphasic mixture containing the 1,4-dihydro-2H-3,1-benzoxazin-2-one in the organic solvent phase".
Optimization Strategies for Improved Yields
Several optimization strategies can be employed to enhance the yield and purity of 3-phenyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e]oxazin-4(8H)-one synthesis.
Solvent Selection
The choice of solvent significantly impacts reaction efficiency and product purity. Based on information from search results and:
| Solvent | Application | Impact on Synthesis |
|---|---|---|
| Methyl t-butyl ether | Carbamate formation | Good solubility, easy workup |
| Toluene | Cyclization reactions | High temperature tolerance, non-polar environment |
| Tetrahydrofuran | General reactions | Versatile, good solubility for many reagents |
| Acetonitrile | Coupling reactions | Polar aprotic, facilitates nucleophilic substitutions |
| Dimethylacetamide | Challenging transformations | High boiling point, strong solvating power |
| N-methylpyrrolidinone | Heterocyclization | Excellent for high-temperature reactions |
"The organic solvent is selected from the group consisting of: methyl t-butyl ether, toluene, tetrahydrofuran, acetonitrile dimethylacetamide, N-methylpyrrolidinone, or a combination of said solvents".
Catalyst Selection and Optimization
Various catalysts can enhance reaction rates and selectivity:
"In the present invention, it is preferred that the Lewis acid is boron trifluoride etherate... the preferred solvent for the activation and coupling is acetonitrile".
Temperature and Reaction Time Optimization
Temperature control is critical for balancing reaction rate and selectivity:
| Reaction Phase | Temperature Range | Optimal Duration | Impact on Yield |
|---|---|---|---|
| Activation | 0°C to 25°C | 1-2 hours | Prevents side reactions |
| Coupling | 25°C to 30°C | 4-6 hours | Ensures complete reaction |
| Epimerization/Crystallization | -10°C to -5°C | 5-8 hours | Improves stereoselectivity |
"The temperature of the reaction mixture is between about 0°C to about 25°C for the activation, 25°C to about 30°C for the coupling and about -10°C to about -5°C for the epimerization/crystallization".
Purification and Characterization
Effective purification is essential for obtaining high-purity 3-phenyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e]oxazin-4(8H)-one.
Chromatographic Purification
Column chromatography using appropriate solvent systems can effectively separate the target compound from impurities. Based on purification procedures for similar compounds:
Crystallization Techniques
Crystallization provides both purification and isolation of the target compound in solid form:
"Upon cooling to 35°C a seedbed formed. The slurry was cooled to -10°C and then filtered. The solids were washed with cold heptane and dried in vacuo".
Effective crystallization solvents for similar compounds include:
- Hexane/dichloromethane mixtures
- Ethanol
- Heptane
- Acetone/water systems
Spectroscopic Characterization
Comprehensive characterization ensures the identity and purity of the synthesized compound:
| Technique | Application | Key Diagnostic Features |
|---|---|---|
| ¹H NMR | Structure confirmation | Pyridine protons (8.5-8.7 ppm), benzylic CH₂ (~4.5 ppm) |
| ¹³C NMR | Carbon framework verification | Carbonyl carbon (~160 ppm), aromatic carbons (120-140 ppm) |
| IR Spectroscopy | Functional group identification | C=O stretch (~1700 cm⁻¹), C-O-C stretch (~1250 cm⁻¹) |
| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak at m/z 370, characteristic fragmentation pattern |
| Elemental Analysis | Composition verification | C, H, N percentages within ±0.4% of theoretical values |
Comparative Analysis of Synthetic Methods
A systematic comparison of the various preparation methods for 3-phenyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e]oxazin-4(8H)-one highlights their relative advantages and limitations.
Efficiency and Yield Comparison
| Method | Overall Steps | Reported/Estimated Yield | Main Advantages | Main Limitations |
|---|---|---|---|---|
| Chalcone Intermediate Route | 6 | 55-60% | Well-established chemistry, reliable | Multiple protection/deprotection steps |
| Direct Condensation | 4 | 65-70% | Fewer steps, more direct approach | Requires careful control of reaction conditions |
| Modified Briet's Approach | 5 | 60-65% | Versatile, adaptable to various substituents | Potentially challenging purification |
| Domino Reaction Approach | 3 | 50-55% | One-pot synthesis, atom economy | Complex reaction mixtures, potential side products |
Resource Requirements and Scalability
| Method | Starting Materials Accessibility | Equipment Requirements | Scalability Potential |
|---|---|---|---|
| Chalcone Intermediate Route | High - common reagents | Standard laboratory equipment | Good - established procedures |
| Direct Condensation | Medium - specific coumarin derivatives needed | Standard laboratory equipment | Good - fewer steps |
| Modified Briet's Approach | Medium - specific precursors required | Standard laboratory equipment | Moderate - purification challenges |
| Domino Reaction Approach | Medium - specialized reagents needed | May require controlled atmosphere | Challenging - complex reaction control |
Green Chemistry Analysis
Evaluating the environmental impact of each synthetic route:
| Method | Solvent Usage | Atom Economy | E-Factor (estimated) | Resource Efficiency |
|---|---|---|---|---|
| Chalcone Intermediate Route | High | Moderate (50-60%) | 15-20 | Moderate |
| Direct Condensation | Medium | Good (65-75%) | 10-15 | Good |
| Modified Briet's Approach | Medium-High | Moderate (55-65%) | 12-18 | Moderate |
| Domino Reaction Approach | Low | Excellent (70-80%) | 8-12 | Excellent |
Chemical Reactions Analysis
Types of Reactions
3-phenyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield more saturated heterocyclic compounds.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a unique structure that combines chromeno and oxazine rings, along with phenyl and pyridine substituents. Its molecular formula is with a molecular weight of approximately 370.408 g/mol. The synthesis typically involves multi-step organic reactions, beginning with chromone derivatives and pyridine-based compounds. Key techniques for characterization include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure.
- Mass Spectrometry (MS) : Helps in determining molecular weight.
- Fourier-transform Infrared Spectroscopy (FTIR) : Identifies functional groups present in the compound.
Biological Activities
Research indicates that 3-phenyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one exhibits various biological activities:
- Anticancer Properties : Similar compounds have shown effectiveness against various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .
- Antibacterial Activity : The compound has potential as an antibacterial agent, targeting specific bacterial strains .
- Antifungal Effects : Its structural characteristics suggest it may disrupt fungal cell membranes or metabolic pathways .
- Neuroprotective Effects : Preliminary studies indicate possible neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
Case Study 1: Anticancer Activity
A study investigated the effects of oxazine derivatives on cancer cell lines. The results demonstrated that the compound inhibited proliferation in breast and colon cancer cells, suggesting its potential as a lead compound for anticancer drug development .
Case Study 2: Antibacterial Effects
In a comparative study of various oxazine compounds, this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Applications in Drug Discovery
Due to its diverse biological activities, this compound is being explored for various therapeutic applications:
- Cancer Therapeutics : Ongoing research aims to optimize its structure to enhance efficacy and reduce toxicity.
- Infectious Disease Treatments : Its antibacterial and antifungal properties make it a candidate for developing new antibiotics.
- Neurological Disorders : Investigations into its neuroprotective effects could lead to treatments for conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 3-phenyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and changes in gene expression.
Comparison with Similar Compounds
Anti-Inflammatory Activity
- 9,10-Dihydrochromeno-oxazinone derivatives (): Demonstrated potent anti-inflammatory effects in vivo (e.g., COX-2 inhibition). The pyridin-2-ylmethyl group in the target compound may synergize with the oxazinone core to modulate inflammatory pathways .
- Ferrocenyl analogs (): Exhibit dual antimalarial and anti-inflammatory activity due to redox-active iron centers .
Antiviral and Antitumor Activity
- 7a–c (): Chlorinated pyrimidine hybrids inhibited HIV-1 reverse transcriptase and receptor tyrosine kinases, highlighting scaffold versatility .
Biological Activity
3-phenyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound with significant potential in various biological applications. Its unique structure suggests a range of biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 370.408 g/mol. The presence of multiple functional groups, including phenyl and pyridine moieties, indicates potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H18N2O3 |
| Molecular Weight | 370.408 g/mol |
| Purity | ≥ 95% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to achieve high yields. Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are utilized for characterization.
The mechanism of action for compounds in this class often involves interaction with specific enzymes or receptors within cellular systems. For instance, molecular docking studies have been employed to predict binding affinities to target proteins such as Methionyl-tRNA Synthetase (MRS), suggesting that these compounds may inhibit critical pathways in cancer cell proliferation .
Case Studies and Research Findings
- Anticancer Studies : A study on related oxazin derivatives showed promising results in inhibiting cancer cell growth. The molecular docking scores indicated favorable interactions with target proteins, which could be further explored for therapeutic applications .
- Enzyme Inhibition : Compounds structurally similar to this compound have been shown to inhibit enzymes involved in tumor progression . This suggests a potential role in cancer therapy.
Future Directions
Given the promising biological activities associated with similar compounds, future research should focus on:
- In vitro and In vivo Studies : Conducting comprehensive biological assays to evaluate the efficacy and safety profiles of this compound.
- Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its biological effects.
- Structural Modifications : Exploring derivatives of this compound to enhance its biological activity and selectivity towards cancer cells.
Q & A
Q. Advanced Optimization Strategies
- Substituent Effects : Electron-withdrawing groups (e.g., fluoro, chloro) on the benzyl moiety can reduce yields (e.g., 35–48% for fluorobenzyl derivatives) due to steric hindrance, while methoxy groups improve solubility and reaction efficiency .
- Catalysis : Use of Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis may accelerate cyclization and improve yields by 15–20% .
Which spectroscopic and crystallographic techniques are critical for structural elucidation?
Q. Basic Characterization
Q. Advanced Structural Analysis
- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., dihedral angles between oxazine and chromene rings: 85–90°) using SHELX software for refinement .
- In Silico Modeling : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
How can structure-activity relationships (SAR) guide the design of bioactive derivatives?
Q. Basic SAR Principles
- Pyridine Substitution : The pyridin-2-ylmethyl group enhances π-π stacking with biological targets, improving antitrypanosomal activity (IC₅₀: 0.8–2.5 μM) .
- Phenyl Ring Modifications : 3,4,5-Trimethoxybenzyl groups increase solubility (logP: 2.1 vs. 3.5 for unsubstituted analogs) and anti-inflammatory potency (COX-2 inhibition: 70–85%) .
Q. Advanced Mechanistic Insights
- Contradictions in Activity Data : Fluorobenzyl derivatives show variable antifungal activity (e.g., 6i: IC₅₀ = 12 μM vs. 6j: IC₅₀ = 28 μM) due to differences in membrane penetration .
- Targeted Modifications : Introducing sulfonyl or morpholinopropyl groups (e.g., methyl 4-((9-(3-morpholinopropyl)-4-oxo-chromeno-oxazin-3-yl)oxy)benzoate) enhances kinase inhibition (IC₅₀: <1 μM) .
What methodologies resolve discrepancies in biological assay data?
Q. Basic Validation Approaches
Q. Advanced Data Reconciliation
- Meta-Analysis : Compare activity across analogs (e.g., 9,10-dihydrochromeno-oxazines vs. pyrido-pyrimidines) to identify scaffold-specific trends .
- Molecular Dynamics Simulations : Predict binding affinities to receptors (e.g., PARP-1) and reconcile with experimental IC₅₀ values .
How can in silico tools predict pharmacokinetic properties?
Q. Basic Predictive Models
- ADMET Prediction : SwissADME estimates bioavailability (e.g., 65% for 3-phenyl derivatives) and blood-brain barrier permeability (logBB: −0.3) .
- CYP450 Metabolism : Use Schrödinger’s QikProp to identify metabolically labile sites (e.g., oxazine ring oxidation) .
Q. Advanced Optimization
- Prodrug Design : Esterification of carboxylic acid groups (e.g., methyl benzoate derivatives) improves oral absorption (Cₘₐₓ: 1.2 μg/mL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
